molecular formula C18H31GaN4O9 B8231015 Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-

Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-

Katalognummer: B8231015
Molekulargewicht: 517.2 g/mol
InChI-Schlüssel: LNUSHJPTOIHLSF-CTHHTMFSSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gadobutrol (CAS 770691-21-9) is a nonionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) for enhanced visualization of vascular and central nervous system (CNS) structures . Its molecular formula is C₁₈H₃₁GdN₄O₉·H₂O (anhydrous: 604.71 g/mol; monohydrate: 622.73 g/mol) . The compound features a 1,4,7,10-tetraazacyclododecane (cyclen) macrocyclic backbone with three acetate arms and a 2,3-dihydroxy-1-(hydroxymethyl)propyl substituent, ensuring high thermodynamic and kinetic stability . This structure minimizes gadolinium ion (Gd³⁺) release, reducing risks such as nephrogenic systemic fibrosis (NSF) . Gadobutrol is administered at a 1.0 M concentration, higher than most GBCAs, enhancing its relaxivity efficacy in clinical settings .

Eigenschaften

IUPAC Name

gallium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Ga/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUSHJPTOIHLSF-CTHHTMFSSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Ga+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Ga+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31GaN4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Table 1: Structural Comparison of Key GBCAs

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Ionic Nature
Gadobutrol C₁₈H₃₁GdN₄O₉·H₂O 622.73 Macrocyclic Nonionic
Gadoteridol (Gd-DO3A) C₁₇H₂₉GdN₄O₇ 558.60 Macrocyclic Nonionic
Gadopentetate Monomeglumine C₂₁H₃₇GdN₄O₁₅ 753.71 Linear Ionic
Gadoterate Meglumine C₁₆H₂₄GdN₄NaO₈ 580.62 Macrocyclic Ionic

Key Observations :

  • Macrocyclic vs. Linear : Gadobutrol, Gadoteridol, and Gadoterate are macrocyclic, offering superior Gd³⁺ retention compared to linear agents like Gadopentetate .
  • Ionicity: Nonionic agents (Gadobutrol, Gadoteridol) reduce osmolality-related side effects versus ionic agents (Gadopentetate, Gadoterate) .

Relaxivity and Clinical Efficacy

Relaxivity (at 1.5 T, 37°C):

  • Gadobutrol: ~5.0 mM⁻¹s⁻¹ (higher due to 1.0 M concentration) .
  • Gadoteridol: ~4.1 mM⁻¹s⁻¹ .
  • Gadopentetate: ~4.1 mM⁻¹s⁻¹ .

Clinical Use :

  • Gadobutrol’s 1.0 M concentration allows lower injection volumes for equivalent contrast, advantageous in CNS and angiography .
  • Linear agents (e.g., Gadopentetate) are less preferred due to NSF risks but remain in use for general imaging .

Thermodynamic Stability (log K) :

  • Gadobutrol: log K = 21.8 .
  • Gadoteridol: log K = 23.8 .
  • Gadopentetate: log K = 17.7 .

Kinetic Stability :

  • Macrocyclic agents (Gadobutrol, Gadoteridol) exhibit slower Gd³⁺ dissociation (t₁/₂ > 1,000 hours at pH 1) versus linear agents (t₁/₂ < 10 hours) .

Regulatory and Pharmacopeial Standards

  • Gadobutrol complies with USP monographs specifying limits for residual solvents, free Gd³⁺, and impurities .
  • The European Pharmacopoeia mandates stringent testing for linear GBCAs due to stability concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-
Reactant of Route 2
Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.